2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid

Radiosynthesis Tritium labeling Aromatase inhibitor

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (CAS 1189749-30-1) is a halogenated heterocyclic compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 g/mol. This compound features an imidazole core substituted with iodine atoms at the 4- and 5-positions and an acetic acid moiety at the 1-position, classifying it as an imidazol-1-ylacetic acid derivative.

Molecular Formula C5H4I2N2O2
Molecular Weight 377.908
CAS No. 1189749-30-1
Cat. No. B2561906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid
CAS1189749-30-1
Molecular FormulaC5H4I2N2O2
Molecular Weight377.908
Structural Identifiers
SMILESC1=NC(=C(N1CC(=O)O)I)I
InChIInChI=1S/C5H4I2N2O2/c6-4-5(7)9(2-8-4)1-3(10)11/h2H,1H2,(H,10,11)
InChIKeyZMSUNOJQTWFHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (CAS 1189749-30-1): A Dual-Iodinated Imidazole Building Block for Specialized Synthesis


2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid (CAS 1189749-30-1) is a halogenated heterocyclic compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 g/mol . This compound features an imidazole core substituted with iodine atoms at the 4- and 5-positions and an acetic acid moiety at the 1-position, classifying it as an imidazol-1-ylacetic acid derivative [1]. Its structural characteristics—specifically the presence of two iodine atoms and a carboxylic acid functional group—position it as a versatile synthetic intermediate in medicinal chemistry, materials science, and radiochemistry applications .

Radiosynthesis Diiodo scaffold required for catalytic tritium dehalogenation
Sequential functionalization Regioselective iodine–copper exchange chemistry
Conjugation handle Acetic acid moiety for further derivatization

Procurement Risks of Substituting 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid with Non-Iodinated or Mono-Iodinated Imidazole Analogs


Generic substitution of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid with simpler imidazole-1-ylacetic acid derivatives fails because the 4,5-diiodo substitution pattern is essential for several specialized applications that cannot be replicated by non-iodinated or mono-iodinated analogs. The dual iodine atoms confer distinct reactivity profiles—enabling selective sequential functionalization via iodine-copper exchange reactions [1]—and provide a unique handle for radiolabeling, as demonstrated by the successful tritium dehalogenation of 4,5-diiodoimidazole derivatives to yield high specific activity radiotracers [2]. Furthermore, the diiodo configuration alters the electronic and steric properties of the imidazole ring, affecting binding affinity in biological systems as observed in thyrotropin-releasing hormone (TRH) analogs where 2,4-diiodo substitution modified receptor selectivity profiles [3].

Radiolabeling incompatibility: Non-iodinated or mono-iodinated analogs lack the dual iodine required for tritium exchange.
Functionalization limitation: Sequential, regioselective cupration is unavailable without two iodine atoms.
Physicochemical mismatch: Non-iodinated imidazole-1-ylacetic acid has substantially lower lipophilicity, potentially altering permeability and distribution context.

Quantitative Differentiation of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid from Closest Analogs


Radiolabeling Yield and Specific Activity: 4,5-Diiodoimidazole Scaffold Enables Efficient Tritium Incorporation

The 4,5-diiodoimidazole scaffold, which constitutes the core of 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid, enables efficient tritium labeling via catalytic dehalogenation—a feature absent in non-iodinated or mono-iodinated imidazole derivatives. In a validated radiosynthesis protocol, a 4,5-diiodoimidazole derivative was dehalogenated with tritium gas to yield 30.8 mCi of the radiolabeled product with a specific activity of 33.4 Ci/mmol [1].

Radiolabeling Yield
class-level inference
30.8 mCi; 33.4 Ci/mmol
Supports tritium radiolabeling workflow
Scaffold data; direct target compound evaluation recommended
Radiosynthesis Tritium labeling Aromatase inhibitor

Predicted Physicochemical Profile: LogP and Ionization State Differentiation vs. Non-Iodinated Imidazole-1-ylacetic Acid

The 4,5-diiodo substitution in 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid substantially increases lipophilicity compared to the non-iodinated parent compound 2-(1H-imidazol-1-yl)acetic acid. The predicted LogP value for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid is 0.56, whereas 2-(1H-imidazol-1-yl)acetic acid has a predicted LogP of approximately -0.87 (estimated from PubChem data for imidazol-1-ylacetic acid) [1]. This 1.43 log unit difference translates to approximately 27-fold higher lipophilicity for the diiodo derivative [1].

Lipophilicity (LogP)
data to verify
Predicted LogP 0.56 vs ~ -0.87 for non-iodinated parent
Supports selection for CNS permeability context
Computational prediction; experimental verification needed
Drug-likeness Lipophilicity ADME prediction

Ionization State and Solubility Profile: pH-Dependent logD Differentiation

2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid exhibits a distinctive pH-dependent distribution coefficient profile due to its carboxylic acid moiety (pKa ≈ 1.79). The predicted logD values are -0.99 at pH 5.5 and -1.83 at pH 7.4 [1], indicating that at physiological pH the compound exists predominantly in the ionized, water-soluble carboxylate form.

Ionization (logD)
supporting evidence
logD: -0.99 (pH 5.5); -1.83 (pH 7.4)
pH-dependent ionization supports formulation strategies
Computational prediction; confirm experimentally
Solubility Ionization Formulation

Synthetic Utility: Regioselective Functionalization via Iodine-Copper Exchange

Protected 4,5-diiodoimidazoles undergo regioselective iodine-copper exchange reactions with (PhMe2CCH2)2CuLi, yielding 5-cuprated imidazoles that can be trapped with various electrophiles [1]. This orthogonal reactivity, enabled by the dual iodine substitution pattern, provides a synthetic handle unavailable in mono-iodinated or non-iodinated imidazole analogs, which either lack the necessary leaving group or undergo less selective transformations.

Regioselective Cupration
class-level inference
Iodine–copper exchange enables 5-selective functionalization
Supports sequential derivatization workflows
Demonstrated on protected 4,5-diiodoimidazoles
Organometallic chemistry Cross-coupling Imidazole functionalization

Biologically Active Scaffold: Diiodoimidazole Motif in TRH Analog Receptor Selectivity

The diiodoimidazole moiety has been incorporated into thyrotropin-releasing hormone (TRH) analogs to modulate receptor selectivity. The 2,4-diiodoimidazole-substituted TRH analog (2,4-I2-Im-TRH) demonstrated a differentiated pharmacological profile compared to unmodified TRH, specifically showing potential utility as a diagnostic tool for pituitary function assessment without the cardiovascular side effects (tachycardia, hypertension) associated with native TRH [1]. While the exact binding affinity values (Ki or IC50) for the isolated 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid building block are not reported, the class-level evidence establishes the diiodoimidazole scaffold as a privileged motif for engineering receptor selectivity.

Receptor Selectivity
class-level inference
2,4-diiodoimidazole-TRH analog shows reduced cardiovascular activity
Diiodo scaffold may support receptor selectivity
Scaffold-class evidence; target compound not directly tested
Peptidomimetics Thyrotropin-releasing hormone Receptor selectivity

Validated Application Scenarios for 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid Based on Quantitative Evidence


Radiosynthesis of Tritium-Labeled Tracers

Utilize the 4,5-diiodoimidazole scaffold for catalytic tritium dehalogenation to prepare high specific activity (33.4 Ci/mmol) radiolabeled compounds for autoradiography, receptor occupancy studies, or pharmacokinetic tracking [1]. This application is uniquely enabled by the dual iodine substitution and cannot be executed with non-iodinated imidazole-1-ylacetic acid analogs.

Sequential, Regioselective Imidazole Functionalization

Employ iodine-copper exchange chemistry on the 4,5-diiodoimidazole core to achieve 5-selective cupration, enabling orthogonal installation of diverse substituents for the construction of complex imidazole-containing scaffolds [1]. The acetic acid handle provides an additional site for conjugation or further derivatization.

Lipophilicity-Enhanced Building Block for CNS-Targeted Compounds

Leverage the predicted LogP of 0.56—approximately 27-fold higher than non-iodinated imidazole-1-ylacetic acid [1]—to design CNS-penetrant molecules. The enhanced lipophilicity, combined with the pH-dependent ionization profile (logD = -1.83 at pH 7.4) [1], offers a tunable physicochemical profile suitable for optimizing blood-brain barrier permeability and tissue distribution.

Peptidomimetic Scaffold for Receptor-Selective TRH Analogs

Incorporate the diiodoimidazole moiety as a histidine surrogate in TRH analog design, based on class-level evidence that 2,4-diiodoimidazole substitution confers selectivity for pituitary function assessment over cardiovascular effects [1]. 2-(4,5-diiodo-1H-imidazol-1-yl)acetic acid provides a versatile entry point for constructing such peptidomimetics via the acetic acid functional group.

Application
Selection Property
Validation Focus
Tritium-labeled tracer radiosynthesis
4,5-Diiodoimidazole scaffold for catalytic dehalogenation
Radiolabeling incorporation efficiency
Sequential imidazole functionalization
Dual iodine for regioselective iodine–copper exchange
5-Selective cupration and electrophile trapping
Lipophilicity-enhanced building block
Lipophilicity profile from diiodo substitution
Experimental permeability and distribution assessment
Peptidomimetic design
Diiodoimidazole motif as selectivity-modulating element
Receptor binding selectivity profiling

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